2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole
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Overview
Description
2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with difluoromethylating agents. One common method is the reaction of a 1,2-diketone with difluorocarbene, generated from difluorochloromethane in an alkaline medium or from sodium trifluoroacetate in a neutral medium .
Industrial Production Methods
Industrial production methods for fluorinated benzimidazoles often involve large-scale difluoromethylation processes. These processes utilize various difluoromethylating reagents and catalysts to achieve high yields and purity. The choice of reagents and conditions depends on the specific requirements of the production process, such as cost, efficiency, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated benzimidazoles, such as:
- 2-Trifluoromethylbenzimidazole
- 2-(Trifluoromethyl)-4,5-dicyanoimidazole
- 2-(Difluoromethyl)imidazole
Uniqueness
2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern and the presence of the difluoromethyl group. This group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
Properties
Molecular Formula |
C10H10F2N2 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(difluoromethyl)-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C10H10F2N2/c1-5-3-7-8(4-6(5)2)14-10(13-7)9(11)12/h3-4,9H,1-2H3,(H,13,14) |
InChI Key |
FNOJXKWDJURZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(F)F |
Origin of Product |
United States |
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